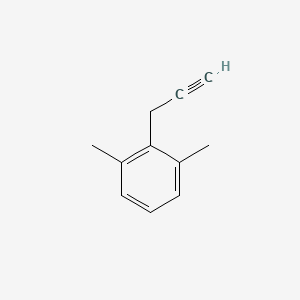

1,3-Dimethyl-2-(2-propynyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1,3-Dimethyl-2-(2-propynyl)benzene” is an organic compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . The molecule contains a total of 23 atoms, including 12 Hydrogen atoms and 11 Carbon atoms .

Synthesis Analysis

The synthesis of “this compound” could potentially involve electrophilic aromatic substitution, a common reaction in organic chemistry . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C11H16 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación

Metalation and Complex Formation

1,3-Di(2-pyridyl)benzene, closely related to 1,3-Dimethyl-2-(2-propynyl)benzene, undergoes orthometalation with palladium(II) and platinum(II), leading to the formation of complex metalated structures. This process is significant in creating unique ligand-metal complexes, with implications in catalysis and organometallic chemistry (Cárdenas, Echavarren, & Arellano, 1999).

Catalytic Properties

The compound demonstrates potential as a ligand for catalytically active rhodium complexes. These complexes show efficiency in the co-cyclization of alkyne-nitrile to pyridines and in the hydroformylation of certain hydrocarbons, indicating its relevance in synthetic organic chemistry and industrial applications (Costa, Dias, Chiusoli, & Gazzola, 1995).

Inclusion Compounds and Crystallography

The compound forms inclusion compounds with multipedal hosts, and these have been characterized through single-crystal diffraction and thermal analysis. This suggests potential applications in materials science, particularly in the design of molecular inclusion structures (Bourne, Nash, & Toda, 1999).

Supramolecular Architecture

Research has been conducted on similar compounds, focusing on their supramolecular architecture. Such studies contribute to understanding the molecular interactions and stability of these compounds, which is crucial in the development of new materials and molecular devices (Qian, Chen, Cui, & Zhu, 2012).

Metallomacrocyclic Palladium(II) Complexes

The compound is used in synthesizing new hybrid ligands for metallomacrocyclic palladium(II) complexes. These complexes have been studied for their structure and behavior in solution, which is pivotal in the field of inorganic chemistry and the study of metal-organic frameworks (Guerrero, Pons, Branchadell, Parella, Solans, Font‐Bardia, & Ros, 2008).

Ionic Liquid Mixtures

Studies on mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene, structurally related to this compound, provide insights into the alteration of ionic liquid structure by benzene, which is significant in understanding the interactions within ionic liquid mixtures (Deetlefs, Hardacre, Nieuwenhuyzen, Sheppard, & Soper, 2005).

Propiedades

IUPAC Name |

1,3-dimethyl-2-prop-2-ynylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-4-6-11-9(2)7-5-8-10(11)3/h1,5,7-8H,6H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZMWMXMZDPNIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Hydrazino-thiazolo[5,4-d]pyrimidine](/img/structure/B2600058.png)

![4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2600059.png)

![4-tert-butyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2600062.png)

![1-(3-chloro-4-methylphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2600063.png)

![Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B2600065.png)

![4-Cyclopropyl-6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine](/img/structure/B2600069.png)

![Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2600070.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B2600071.png)